1-(2-Ethoxyphenyl)-3-(3-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-N’-(3-fluorophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-N’-(3-fluorophenyl)urea typically involves the reaction of 2-ethoxyaniline with 3-fluoroaniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions would be essential to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-N’-(3-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ethoxy and fluorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N’-(3-fluorophenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing cellular pathways and processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-N’-(3-fluorophenyl)urea
- N-(2-ethoxyphenyl)-N’-(4-fluorophenyl)urea
- N-(2-ethoxyphenyl)-N’-(3-chlorophenyl)urea
Uniqueness
N-(2-ethoxyphenyl)-N’-(3-fluorophenyl)urea is unique due to the specific combination of ethoxy and fluorophenyl groups, which can influence its chemical reactivity and potential applications. The presence of these substituents can affect the compound’s solubility, stability, and interaction with biological targets.
Conclusion
N-(2-ethoxyphenyl)-N’-(3-fluorophenyl)urea is a versatile compound with potential applications in various fields Its unique chemical structure allows it to participate in a range of reactions and interact with different molecular targets
Properties
Molecular Formula |
C15H15FN2O2 |
---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-3-(3-fluorophenyl)urea |
InChI |
InChI=1S/C15H15FN2O2/c1-2-20-14-9-4-3-8-13(14)18-15(19)17-12-7-5-6-11(16)10-12/h3-10H,2H2,1H3,(H2,17,18,19) |
InChI Key |
SKPMDIGUZVHOSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.